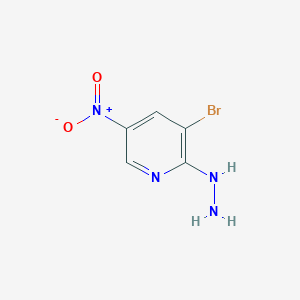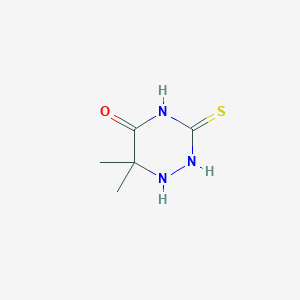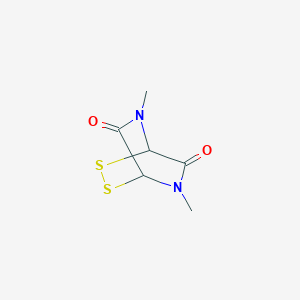
3-Bromo-2-hydrazinyl-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Bromo-2-hydrazinyl-5-nitropyridine" is a pyridine derivative that is part of a broader class of compounds with potential applications in various fields, including pharmaceuticals and materials science. The compound's structure includes a pyridine ring substituted with a bromo group, a hydrazinyl group, and a nitro group, which contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related pyridine derivatives has been described in the literature. For instance, the synthesis of 5-nitro-2-(2-phenylhydrazinyl)pyridine and its methyl isomers has been achieved, and the influence of the substitution position on the structure has been discussed . Although the exact synthesis of "3-Bromo-2-hydrazinyl-5-nitropyridine" is not detailed, similar protocols involving substitutions on the pyridine ring could be applicable. Additionally, the synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation has been reported, which could be a relevant step in the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray diffraction and quantum chemical DFT analysis . These studies reveal the conformation of the hydrazo-bond and the influence of hydrogen bonding on the molecular structure. The crystal structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, for example, shows a bent conformation of the hydrazo-bridge and the formation of dimers in the crystal structure . These findings could provide insights into the molecular structure of "3-Bromo-2-hydrazinyl-5-nitropyridine."
Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. The presence of the hydrazinyl group and the nitro group in the pyridine ring can lead to various inter- and intra-molecular hydrogen bonds, affecting the vibrational characteristics and reactivity of the compound . The role of the bromo group in chemical reactions is not explicitly discussed in the provided papers, but it is known to be a good leaving group or can be involved in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related pyridine derivatives have been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, and NMR . These studies provide information on the vibrational characteristics of the hydrazo-bond and the electronic properties of the molecules. For example, the charge transfers within the molecule and the identification of electrophilic and nucleophilic sites have been investigated using NBO analysis and MEP map analysis . The spectral properties, including UV–vis absorption and fluorescence spectroscopy, have been recorded in different solvents, temperatures, and pH values, which can be used to deduce the behavior of "3-Bromo-2-hydrazinyl-5-nitropyridine" in various environments .
Aplicaciones Científicas De Investigación
Nitrophenols and Atmospheric Chemistry
Nitrophenols, including compounds similar to 3-Bromo-2-hydrazinyl-5-nitropyridine, have been studied for their atmospheric occurrence and impacts. These compounds can originate from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. Their study is crucial for understanding atmospheric pollution and designing strategies for air quality improvement (Harrison et al., 2005).
High-Energy Materials Research
Research on energetic compounds, such as 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO), which shares structural similarities with nitropyridines, focuses on their applications in explosives and propellants. Studies cover crystal structure, thermolysis, and applications of NTO and its salts, highlighting their potential in high-energy materials research (Singh & Felix, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
(3-bromo-5-nitropyridin-2-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4O2/c6-4-1-3(10(11)12)2-8-5(4)9-7/h1-2H,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRGIVXZHDLCBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)NN)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389416 |
Source


|
| Record name | 3-Bromo-2-hydrazinyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydrazinyl-5-nitropyridine | |
CAS RN |
15862-38-1 |
Source


|
| Record name | Pyridine, 3-bromo-2-hydrazinyl-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-hydrazinyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
